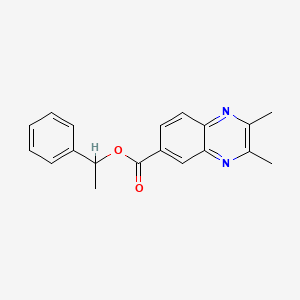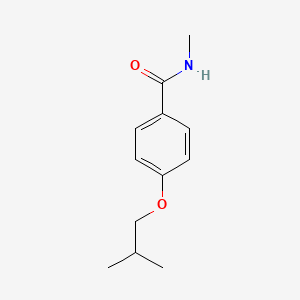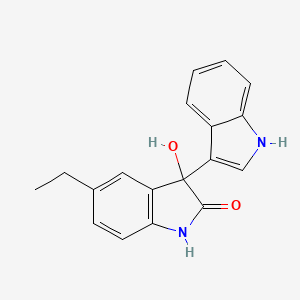
N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamide
説明
N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamide, also known as Fmoc-L-3,4-difluorophenylalanine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of the amino acid phenylalanine, which is an essential component of proteins and plays a crucial role in various biological processes.
作用機序
The mechanism of action of N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This inhibition has been proposed as a potential mechanism for the antidiabetic effects of N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine.
Biochemical and Physiological Effects:
N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus and influenza virus. In addition, N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
The advantages of using N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine in lab experiments include its ease of synthesis, stability, and versatility as a building block for peptide-based drugs. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine. These include:
1. Further investigation of the mechanism of action of this compound, particularly its interactions with key enzymes and proteins involved in various biological processes.
2. Exploration of the potential applications of N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine in the development of new antimicrobial, antiviral, and anticancer drugs.
3. Investigation of the potential side effects of N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine and its toxicity in vivo.
4. Development of new synthetic methods for N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine and its derivatives to improve its efficiency and yield.
Conclusion:
In conclusion, N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine is a promising compound with potential applications in drug discovery and development. Its ease of synthesis, stability, and versatility make it an attractive building block for peptide-based drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. In addition, N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamideifluorophenylalanine has been used as a building block in the synthesis of peptide-based drugs and has been shown to enhance the bioactivity and stability of these compounds.
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYVYKDZIFUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4400498.png)


![3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)
![(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4400598.png)
